N-Methylmescaline hydrochloride

Description

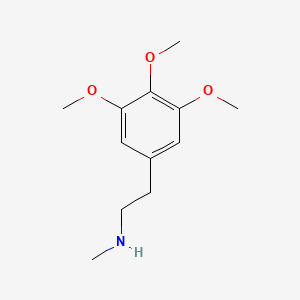

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBQZCHOXCFQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504839 | |

| Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-81-2, 4838-96-4 | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006308812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESCALINE, N-METHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6BFV8DHJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: The Biosynthesis of N-Methylmescaline in Lophophora williamsii

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Lophophora williamsii (peyote) is a cactus species renowned for its production of a diverse array of phenethylamine (B48288) alkaloids, most notably mescaline. The subsequent N-methylation of mescaline to form N-methylmescaline represents a key step in the diversification of this plant's alkaloid profile. This document provides a detailed overview of the biosynthetic pathway leading to N-methylmescaline, focusing on the enzymatic conversion of mescaline. It includes a summary of the biochemical data, detailed experimental protocols for the characterization of the relevant enzymes, and visual diagrams of the pathway and experimental workflows.

Introduction

The biosynthesis of alkaloids in Lophophora williamsii begins with the amino acid L-tyrosine. Through a series of enzymatic reactions including hydroxylation, decarboxylation, and O-methylation, L-tyrosine is converted into dopamine, which is then further processed to yield mescaline. The final step in the formation of N-methylmescaline is the transfer of a methyl group to the primary amine of mescaline. This reaction is catalyzed by a specific N-methyltransferase. Understanding this pathway and the kinetics of the involved enzymes is crucial for metabolic engineering and drug development efforts.

The N-Methylation of Mescaline

The terminal step in the biosynthesis of N-methylmescaline is the methylation of the primary amino group of mescaline. This reaction is catalyzed by a mescaline N-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process.

Biosynthetic Pathway

The conversion is a single enzymatic step following the formation of mescaline.

N-Methylmescaline Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride is a phenethylamine (B48288) compound, structurally related to the classic psychedelic mescaline. As a naturally occurring alkaloid found in certain cacti and also available as a synthetic compound, it is of significant interest to researchers in the fields of pharmacology, neuroscience, and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological profile, and a plausible signaling pathway based on current understanding of related compounds. While detailed experimental data on this specific compound is limited, this guide consolidates available information to serve as a foundational resource for scientific inquiry.

Chemical and Physical Properties

This compound, with the formal name 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride, is the hydrochloride salt of N-Methylmescaline.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6308-81-2 | [1] |

| Molecular Formula | C₁₂H₁₉NO₃ • HCl | [1] |

| Molecular Weight | 261.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

Table 1: Key Chemical Properties of this compound

Solubility

The solubility of this compound in various solvents has been reported as follows:

| Solvent | Solubility | Reference |

| DMF | 0.5 mg/mL | [1] |

| DMSO | 3 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| PBS (pH 7.2) | 3 mg/mL | [1] |

Table 2: Solubility Data of this compound

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available and can be used for identification and purity assessment.[2]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data has been reported, which is essential for structural elucidation.[2]

Pharmacology

N-Methylmescaline is categorized as a phenethylamine and acts as a serotonin (B10506) receptor modulator.[3] Its pharmacological profile is characterized by a weak affinity for serotonin receptors, and it has been shown to have approximately half the serotonin receptor affinity of mescaline.[3]

In preclinical studies, N-Methylmescaline failed to substitute for mescaline in rodent drug discrimination tests, suggesting that it may not produce the same subjective effects as its parent compound.[3] It is important to note that the toxicological and physiological properties of N-Methylmescaline have not been extensively analyzed, indicating a need for further research in this area.

Experimental Protocols

Generalized Synthesis Workflow

A plausible synthetic route to this compound could involve the reductive amination of 3,4,5-trimethoxyphenylacetaldehyde (B1229130) with methylamine, followed by conversion to the hydrochloride salt.

Disclaimer: This is a generalized protocol and has not been experimentally validated. Appropriate safety precautions and laboratory procedures should be followed.

Signaling Pathways

The precise signaling pathway of N-Methylmescaline has not been elucidated. However, based on its structural similarity to mescaline and other phenethylamines, it is hypothesized to primarily interact with the serotonin system. The diagram below illustrates a representative signaling pathway for phenethylamines, focusing on the serotonin 5-HT2A receptor, which is a key target for hallucinogenic phenethylamines.

References

Spectroscopic and Analytical Profile of N-Methylmescaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylmescaline, with a focus on its hydrochloride salt. Due to the limited availability of specific experimental data for the hydrochloride form in publicly accessible literature, this document presents available data for the free base, N-Methylmescaline, and discusses the expected spectral characteristics for the hydrochloride salt based on established principles of organic spectroscopy. General experimental protocols for obtaining the described spectroscopic data are also provided.

Chemical Structure and Properties

N-Methylmescaline is a phenethylamine (B48288) derivative and a naturally occurring alkaloid found in certain cacti, such as Peyote (Lophophora williamsii)[1]. As a secondary amine, it readily forms a hydrochloride salt upon reaction with hydrochloric acid. This salt form generally exhibits increased water solubility and crystallinity compared to the free base.

Table 1: Chemical and Physical Properties of N-Methylmescaline and its Hydrochloride Salt

| Property | N-Methylmescaline (Free Base) | N-Methylmescaline Hydrochloride |

| Chemical Formula | C₁₂H₁₉NO₃ | C₁₂H₁₉NO₃ • HCl[2] |

| Molecular Weight | 225.29 g/mol [3] | 261.75 g/mol |

| CAS Number | 4838-96-4[1] | 6308-81-2[2] |

| Appearance | - | Crystalline solid[4] |

Spectroscopic Data

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylmescaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Upon protonation of the nitrogen atom to form the hydrochloride salt, the electron density around the neighboring protons and carbons is reduced. This deshielding effect results in a downfield shift (higher ppm values) for the signals of the N-methyl group and the adjacent methylene (B1212753) groups in both ¹H and ¹³C NMR spectra[5].

Table 2: Predicted ¹H NMR Spectral Characteristics for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ar-H | ~6.5 | s | Aromatic protons. |

| O-CH ₃ (para) | ~3.8 | s | Methoxy (B1213986) group protons. |

| O-CH ₃ (meta) | ~3.8 | s | Methoxy group protons. |

| Ar-CH ₂- | ~2.8 | t | Methylene protons adjacent to the aromatic ring. |

| -CH ₂-N | ~3.0 | t | Methylene protons adjacent to the nitrogen. Expected to be shifted downfield compared to the free base. |

| N-CH ₃ | ~2.5 | s | N-methyl protons. Expected to be significantly shifted downfield compared to the free base. |

| NH ₂⁺ | Broad singlet | s | Proton on the positively charged nitrogen. Often exchanges with solvent protons. |

Table 3: Predicted ¹³C NMR Spectral Characteristics for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C -O (para) | ~153 | Aromatic carbon attached to the para-methoxy group. |

| C -O (meta) | ~137 | Aromatic carbons attached to the meta-methoxy groups. |

| C -CH₂ | ~133 | Quaternary aromatic carbon. |

| Ar-C H | ~106 | Aromatic carbons bearing a proton. |

| O-C H₃ (para) | ~60 | Carbon of the para-methoxy group. |

| O-C H₃ (meta) | ~56 | Carbons of the meta-methoxy groups. |

| Ar-C H₂- | ~34 | Methylene carbon adjacent to the aromatic ring. |

| -C H₂-N | ~51 | Methylene carbon adjacent to the nitrogen. Expected to be shifted downfield. |

| N-C H₃ | ~36 | N-methyl carbon. Expected to be shifted downfield. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for a secondary amine salt. The most significant feature would be a broad and strong absorption band in the region of 3000-2700 cm⁻¹, which is attributed to the stretching vibration of the N-H⁺ bond[6]. This broadness is a result of hydrogen bonding. Other characteristic peaks would include C-H stretching of the aromatic ring, alkyl groups, and methoxy groups, as well as C=C stretching of the aromatic ring.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H⁺ Stretch | 3000 - 2700 | Strong, Broad | Characteristic of a secondary amine salt[6]. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium | |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | |

| C-O Stretch (Aryl Ether) | 1250 - 1000 | Strong | |

| N-H⁺ Bend | 1625 - 1560 | Medium | Asymmetric bending of the NH₂⁺ group[6]. |

Mass Spectrometry (MS)

Mass spectrometry of N-Methylmescaline is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) on the free base due to the non-volatile nature of the hydrochloride salt. During GC-MS analysis, the sample is vaporized, and the hydrochloride salt would either decompose or be analyzed as the free base. The electron ionization (EI) mass spectrum of N-Methylmescaline is characterized by a molecular ion peak and several key fragment ions.

The primary fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.

Table 5: Major Fragments in the Mass Spectrum of N-Methylmescaline (Free Base)

| m/z | Ion Structure | Fragmentation Pathway |

| 225 | [C₁₂H₁₉NO₃]⁺ | Molecular Ion (M⁺) |

| 58 | [CH₂=NHCH₃]⁺ | Beta-cleavage, formation of the iminium ion (base peak). |

| 167 | [M - C₂H₅N]⁺ | Loss of the ethylamine (B1201723) side chain. |

| 182 | [M - CH₃-NH₂]⁺ | Loss of the N-methylamino group. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press[7].

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

GC-MS

-

Sample Preparation: For the analysis of the free base, dissolve a small amount of N-Methylmescaline in a volatile organic solvent such as methanol (B129727) or ethyl acetate. If starting with the hydrochloride salt, it may need to be neutralized with a base and extracted into an organic solvent. The typical concentration for GC-MS analysis is around 10 µg/mL[8].

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Program: A temperature gradient program is used to separate the components of the sample. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic route to N-Methylmescaline, which can then be converted to the hydrochloride salt. The synthesis of mescaline and its derivatives often starts from 3,4,5-trimethoxybenzaldehyde.

Caption: Synthetic pathway and characterization of this compound.

Mass Spectrometry Fragmentation

This diagram illustrates the key fragmentation pathway of N-Methylmescaline in an EI-mass spectrometer.

Caption: Primary fragmentation of N-Methylmescaline in Mass Spectrometry.

References

- 1. N-Methylmescaline - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Detection and quantification of phenethylamines in sports dietary supplements by NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. uoguelph.ca [uoguelph.ca]

The Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride is a naturally occurring phenethylamine, an N-methylated analog of the classic psychedelic, mescaline.[1] Found in cacti such as peyote (Lophophora williamsii), its pharmacological profile is of interest for understanding the structure-activity relationships of psychedelic compounds.[1] This technical guide provides a comprehensive overview of the current state of knowledge on N-Methylmescaline's pharmacology. It is important to note that, in contrast to its parent compound, mescaline, N-Methylmescaline has been the subject of limited pharmacological investigation. Consequently, this document synthesizes the available direct data and draws comparisons with mescaline to provide a broader context for its potential biological activity. The available evidence suggests that N-Methylmescaline exhibits significantly weaker serotonergic activity and a lack of mescaline-like psychoactive effects in preclinical models.

Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a well-characterized serotonergic psychedelic.[2][3] Its effects are primarily mediated by agonism at the serotonin (B10506) 5-HT2A receptor.[3][4] this compound, as its N-methylated counterpart, represents a key molecule for probing the influence of N-alkylation on the pharmacological activity of phenethylamines. It is a common observation in psychedelic pharmacology that N-methylation can drastically alter a compound's potency and efficacy.[1] This guide will detail the known receptor interactions, in-vivo effects, and potential metabolic pathways of N-Methylmescaline, while also providing the necessary experimental context for these findings.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride |

| Synonyms | N-Methyl-3,4,5-trimethoxyphenethylamine HCl, NMM HCl |

| Chemical Formula | C₁₂H₂₀ClNO₃ |

| Molar Mass | 261.75 g/mol |

| CAS Number | 4838-96-4[1] |

| Appearance | Solid |

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for psychedelic phenethylamines involves interaction with serotonin receptors, particularly the 5-HT2A subtype.[3] The available data for N-Methylmescaline indicates a significantly lower affinity for serotonin receptors compared to mescaline.

Receptor Affinity

Direct quantitative and comparative receptor binding data for N-Methylmescaline is sparse. The most cited data point indicates that N-Methylmescaline has approximately half the affinity for serotonin receptors as mescaline.[1]

| Compound | Receptor | Affinity (A₂) [nM] |

| N-Methylmescaline | Serotonin | 5,250[1] |

| Mescaline | Serotonin | 2,240[1] |

A₂ values represent the equilibrium dissociation constant for an antagonist.

For a broader context, mescaline itself is a relatively low-potency psychedelic, with Ki values at human 5-HT2A receptors in the micromolar range.[2][5] The higher A₂ value for N-Methylmescaline suggests an even weaker interaction with the primary psychedelic target.

Functional Activity

There is currently no published data on the functional activity (e.g., EC₅₀, IC₅₀, Emax) of N-Methylmescaline at any receptor. It is unknown whether it acts as an agonist, antagonist, or has no functional effect at the receptors to which it weakly binds. Generally, N-methylation of psychedelic phenethylamines has been observed to abolish hallucinogenic activity.[1]

Signaling Pathways

Psychedelic phenethylamines like mescaline primarily exert their effects through the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates downstream signaling through two main pathways: the canonical Gq/11 pathway and the β-arrestin pathway. The Gq/11 pathway is believed to be crucial for the psychedelic effects of these compounds. Given N-Methylmescaline's weak affinity for serotonin receptors, it is hypothesized that it does not significantly engage these signaling cascades.

In-Vivo Pharmacology

Behavioral Effects

Preclinical studies in rodents indicate that N-Methylmescaline does not produce the same subjective effects as mescaline. In drug discrimination studies, a behavioral paradigm used to assess the subjective effects of drugs, N-Methylmescaline failed to substitute for mescaline (at a dose of 25 mg/kg) in rodents.[1] This suggests that the animals did not perceive the internal state produced by N-Methylmescaline as being similar to that of mescaline.

According to the observations of Alexander Shulgin, N-Methylmescaline is reported to have no central or peripheral effects in humans at doses up to 24-25 mg.[1]

Potential Interaction with MAOIs

It has been hypothesized that N-Methylmescaline, in combination with monoamine oxidase inhibitors (MAOIs), could potentially be psychoactive.[1] This is based on the observation that some cacti containing N-Methylmescaline but not mescaline also contain potent isoquinoline (B145761) MAOIs.[1] However, there are no published preclinical or clinical studies that have directly investigated this potential interaction.

Pharmacokinetics and Metabolism

There is no specific pharmacokinetic or metabolism data available for N-Methylmescaline. However, insights can be drawn from the known metabolic pathways of its parent compound, mescaline. The primary metabolic route for mescaline is oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[2] N-acetylation is also a known metabolic pathway for mescaline.[2] It is plausible that N-Methylmescaline undergoes similar metabolic transformations.

References

N-Methylmescaline Hydrochloride: A Technical Guide to its Serotonin Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of N-Methylmescaline hydrochloride's interaction with serotonin (B10506) (5-HT) receptors. Due to the limited direct research on N-Methylmescaline, this document also incorporates data from its parent compound, mescaline, and a closely related analog, 2-methylmescaline, to offer a more comprehensive comparative analysis.

Core Focus: Serotonin Receptor Binding Profile

N-Methylmescaline, a naturally occurring phenethylamine (B48288) alkaloid, is structurally related to the classic psychedelic mescaline.[1] Its pharmacological activity is primarily attributed to its interaction with serotonin receptors. However, quantitative data on its binding affinity across the diverse family of 5-HT receptor subtypes is sparse in publicly available literature.

Quantitative Affinity Data

The available data indicates that N-Methylmescaline possesses a weak affinity for serotonin receptors, generally lower than that of mescaline. One reported measure of affinity, the A2 value, which in this context is likely analogous to an inhibition constant (Ki), is 5,250 nM for N-Methylmescaline, compared to 2,240 nM for mescaline, suggesting approximately half the affinity.[1] The specific receptor subtype for this measurement is not explicitly stated but is presumed to be within the 5-HT2 family, which are the primary targets for psychedelic phenethylamines.[2]

To provide a broader context for the potential binding profile of N-Methylmescaline, the following table includes affinity data (Ki values) for the parent compound, mescaline, and the closely related analog, 2-Methylmescaline, at key serotonin receptor subtypes.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| N-Methylmescaline | No data available | 5,250 (A2 value)[1] | No data available |

| Mescaline | ~3000 | ~4600 | ~7700 |

| 2-Methylmescaline | 525[3] | 1,640[3] | 1,094[3] |

Note: The Ki values for mescaline are estimated based on the reported fold-difference in affinity for 2-Methylmescaline, which is stated to have 5.7-fold, 2.8-fold, and 7.1-fold higher affinity than mescaline at 5-HT1A, 5-HT2A, and 5-HT2C receptors, respectively.[3]

Experimental Protocols

Detailed experimental protocols for determining the serotonin receptor affinity of this compound are not explicitly published. However, based on standard methodologies for characterizing similar phenethylamine ligands, the following representative protocols for a radioligand displacement binding assay and a functional calcium flux assay are provided.

Radioligand Displacement Assay for 5-HT2A Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound at the human 5-HT2A receptor by measuring its ability to displace a known radiolabeled antagonist, [3H]-ketanserin.

1. Materials and Reagents:

-

Membrane Preparation: Human recombinant 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-ketanserin (specific activity ~60-90 Ci/mmol).

-

Test Compound: this compound, dissolved in assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filters (GF/C).

2. Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer for total binding wells, non-specific binding control for non-specific binding (NSB) wells, and serial dilutions of this compound for competition wells.

-

Radioligand Addition: Add [3H]-ketanserin to all wells at a final concentration close to its Kd value (typically 0.5-2.0 nM).

-

Membrane Addition: Add the 5-HT2A receptor membrane preparation to all wells (typically 5-20 µg of protein per well). The final assay volume is brought to 250 µL with assay buffer.

-

Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts with only the radioligand).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: 5-HT2A Receptor-Mediated Calcium Flux

This protocol outlines a method to assess the functional activity (e.g., EC50 and Emax) of this compound at the human 5-HT2A receptor by measuring intracellular calcium mobilization.

1. Materials and Reagents:

-

Cell Line: A stable cell line expressing the human 5-HT2A receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

-

Test Compound: this compound, prepared in a suitable buffer.

-

Control Agonist: Serotonin (5-HT) for establishing a reference response.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

96- or 384-well black, clear-bottom microplates.

2. Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to adhere and grow to an appropriate confluency (typically 24-48 hours).

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Compound Addition: Using a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation), add varying concentrations of this compound or the control agonist (serotonin) to the wells.

-

Fluorescence Measurement: Immediately after compound addition, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

3. Data Analysis:

-

Quantify the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response relative to the control agonist, serotonin).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the 5-HT2A and 5-HT1A receptors, as well as a generalized workflow for a radioligand binding assay.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: 5-HT1A Receptor Gi/o Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a phenethylamine with a presumed affinity for serotonin receptors, particularly of the 5-HT2 subtype. The limited quantitative data suggests it is a weaker ligand than its parent compound, mescaline. Further research employing comprehensive binding and functional assays across a wide range of serotonin receptor subtypes is necessary to fully elucidate its pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations and a deeper understanding of this compound's mechanism of action.

References

An In-Depth Technical Guide to the In Vivo Effects of N-Methylmescaline and its Parent Compound, Mescaline, in Rodent Models

Disclaimer: Research into the in vivo effects of N-Methylmescaline in rodent models is exceptionally limited. The available data suggests it is substantially less active than its parent compound, mescaline. This guide summarizes the sparse findings on N-Methylmescaline and provides a comprehensive overview of the well-established in vivo rodent models and data for mescaline. The experimental protocols and conceptual frameworks detailed for mescaline are directly applicable to the prospective study of N-Methylmescaline.

Executive Summary: N-Methylmescaline

N-Methylmescaline (NMM) is a naturally occurring phenethylamine (B48288) alkaloid found in cacti such as Peyote (Lophophora williamsii).[1] Unlike its well-studied parent compound, mescaline, N-Methylmescaline has demonstrated minimal psychoactive effects in preliminary animal studies. Research indicates it has a weaker affinity for serotonin (B10506) receptors compared to mescaline and fails to produce mescaline-like subjective effects in rodent drug discrimination paradigms.[1] Furthermore, N-methylation of psychedelic phenethylamines has been observed to abolish hallucinogenic activity.[1] Consequently, the scientific literature contains a scarcity of dedicated in vivo studies for this compound.

Comparative Pharmacological Data

The limited quantitative data available for N-Methylmescaline primarily concerns its interaction with serotonin receptors relative to mescaline.

| Compound | Serotonin Receptor Affinity (A₂) | Reference |

| Mescaline | 2,240 nM | [1] |

| N-Methylmescaline | 5,250 nM | [1] |

Mescaline as a Prototypical Psychedelic Phenethylamine in Rodent Models

Due to the lack of data on N-Methylmescaline, this guide will focus on the extensive research conducted on mescaline. The methodologies presented are the standard for evaluating psychedelic compounds in rodents and would be the primary choice for any future investigation into N-Methylmescaline. Mescaline's effects are predominantly mediated by its agonist activity at the serotonin 5-HT2A receptor.[2][3][4]

Pharmacokinetics of Mescaline in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for interpreting behavioral data.

| Parameter | Species | Dose & Route | Value | Reference |

| Time to Cmax (Serum) | Rat | 20 mg/kg s.c. | ~30 minutes | [5] |

| Time to Cmax (Brain) | Rat | 20 mg/kg s.c. | ~60 minutes | [5] |

| % Excreted Unchanged (Urine) | Rat | N/A | 18.4% | [6] |

| % Excreted Unchanged (Urine) | Mouse | N/A | 79.4% | [6] |

| LD₅₀ | Mouse | i.p. | 212 - 315 mg/kg | [7] |

| LD₅₀ | Rat | i.p. | 132 - 410 mg/kg | [7] |

Behavioral Pharmacology of Mescaline in Rodents

Two primary behavioral assays are used to characterize the psychedelic-like effects of compounds like mescaline in rodents: the Head-Twitch Response (HTR) and Drug Discrimination.

The HTR is a rapid, side-to-side rotational head movement observed in mice and rats following the administration of 5-HT2A receptor agonists.[2][8] A strong correlation exists between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans.[2] This makes it a valuable, high-throughput screening tool.

| Species | Compound | Dose Range (mg/kg) | Effect | Reference |

| Mouse (C57BL/6J) | Mescaline | ~10 mg/kg | Induces HTR | [9] |

| Mouse (C57BL/6J) | Mescaline | >10 mg/kg | Inverted U-shaped dose-response | [9] |

| Rat | Mescaline | 10, 20, 100 mg/kg (s.c.) | Disruption of Prepulse Inhibition (PPI) | [5] |

| Rat | Mescaline | 10, 20 mg/kg (s.c.) | Inhibitory effects on locomotion | [5] |

| Rat | Mescaline | 100 mg/kg (s.c.) | Biphasic effect on locomotion | [5] |

Drug discrimination is a more complex behavioral paradigm that assesses the interoceptive (subjective) effects of a drug.[10] Rodents, typically rats, are trained to press one of two levers to receive a reward (e.g., food) depending on whether they were administered the drug or a vehicle (saline).[10] A novel compound is then tested to see if the animals press the "drug" lever, indicating it produces similar subjective effects.

As noted, N-Methylmescaline failed to substitute for mescaline in rodent drug discrimination tests, indicating it does not produce similar subjective effects.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments discussed.

Head-Twitch Response (HTR) Assay Protocol

-

Subjects: Male C57BL/6J mice (6-8 weeks old) are commonly used.[11]

-

Housing: Animals are group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Drug Administration: Mescaline (or test compound) is dissolved in 0.9% saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses are calculated based on the salt form of the compound.

-

Procedure:

-

Immediately after injection, mice are placed individually into transparent observation chambers (e.g., standard polycarbonate cages).

-

The observation period typically lasts for 30-60 minutes.[8]

-

A trained observer, blind to the experimental conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[8]

-

Alternatively, automated systems using magnetometers or video analysis software can be used for detection, offering higher throughput and objectivity.[2][8]

-

-

Data Analysis: The total number of head twitches per session is recorded. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal response) can be calculated using non-linear regression.

Drug Discrimination Protocol

-

Subjects: Male Sprague-Dawley or Wistar rats are often used.[12]

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training Phase:

-

Rats are first trained to press a lever for a food reward on a fixed-ratio schedule.

-

Once responding is stable, discrimination training begins. Before each daily session, rats receive an injection of either mescaline (the training drug) or vehicle (e.g., saline).

-

On mescaline days, responses on one lever (the "drug lever") are reinforced. On vehicle days, responses on the other lever (the "vehicle lever") are reinforced.

-

The sequence of mescaline and vehicle days is varied pseudo-randomly.

-

Training continues until rats reliably press the correct lever (e.g., >80% of responses on the correct lever before the first reward).

-

-

Testing Phase:

-

Once the discrimination is learned, test sessions are conducted.

-

The test compound (e.g., N-Methylmescaline) is administered at various doses.

-

During test sessions, responses on either lever are not reinforced to avoid influencing the animal's choice.

-

The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.

-

-

Data Analysis: Full substitution (generalization) is considered to have occurred if a dose of the test compound results in ≥80% of responses on the drug lever. A dose-response curve is generated, and the ED₅₀ for substitution can be calculated.

Visualizations: Pathways and Workflows

Putative Signaling Pathway for Mescaline

Psychedelic phenethylamines like mescaline primarily exert their effects by acting as agonists at the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).

Experimental Workflow: Head-Twitch Response (HTR) Assay

This diagram illustrates the typical sequence of steps in an HTR study.

Experimental Workflow: Drug Discrimination Paradigm

This diagram outlines the logical flow of a drug discrimination study, from initial training to the final test for generalization.

Conclusion and Future Outlook

Future research could investigate the possibility, suggested by Alexander Shulgin, that N-Methylmescaline might exhibit activity when combined with monoamine oxidase inhibitors (MAOIs), which are also present in some cacti.[1] Such studies would require careful dose-finding and safety evaluations but could clarify whether N-Methylmescaline acts as a prodrug or has a synergistic role. Until such research is conducted, N-Methylmescaline remains a pharmacologically enigmatic relative of a classic psychedelic.

References

- 1. N-Methylmescaline - Wikipedia [en.wikipedia.org]

- 2. Head-twitch response - Wikipedia [en.wikipedia.org]

- 3. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mescaline - Wikipedia [en.wikipedia.org]

- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

N-Methylation of Mescaline: Detailed Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed experimental procedures for the N-methylation of mescaline to yield N-methylmescaline and N,N-dimethylmescaline. The protocols are intended for researchers, scientists, and drug development professionals. All quantitative data is summarized for clarity, and experimental workflows are visualized to ensure reproducibility.

Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine (B48288) class.[1] Its N-methylated derivatives, N-methylmescaline and N,N-dimethylmescaline (trichocereine), are of significant interest in neuropharmacological research. The primary synthetic route for the N-methylation of primary amines such as mescaline is the Eschweiler-Clarke reaction. This reductive amination process utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent, offering a direct and efficient method for the synthesis of tertiary amines.[2][3] This reaction is advantageous as it typically avoids the formation of quaternary ammonium (B1175870) salts.[2]

Chemical Structures

| Compound | Structure |

| Mescaline |

|

| N-Methylmescaline |

|

| N,N-Dimethylmescaline |

|

Experimental Protocols

The following protocols are based on established methodologies for the N-methylation of phenethylamines, primarily the Eschweiler-Clarke reaction.

Protocol 1: Synthesis of N,N-Dimethylmescaline (Trichocereine) via Eschweiler-Clarke Reaction

This protocol describes the exhaustive methylation of mescaline to produce N,N-dimethylmescaline.

Materials:

-

Mescaline (freebase or hydrochloride salt)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (optional, for salt formation)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mescaline in a minimal amount of water or ethanol.

-

Addition of Reagents: To the mescaline solution, add a molar excess of aqueous formaldehyde (approximately 2.5-3 equivalents). Subsequently, add a molar excess of formic acid (approximately 2.5-3 equivalents) dropwise. The addition of formic acid may cause a slight exothermic reaction and evolution of carbon dioxide.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, make the reaction mixture strongly alkaline (pH > 12) by the addition of a concentrated NaOH or KOH solution. This will liberate the freebase of N,N-dimethylmescaline.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude N,N-dimethylmescaline can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the freebase in a minimal amount of anhydrous diethyl ether or isopropanol (B130326) and add a solution of HCl in the same solvent dropwise until precipitation is complete. The salt can then be collected by filtration and recrystallized.

Expected Yield: While specific yields for the N,N-dimethylation of mescaline are not widely reported in the provided literature, similar Eschweiler-Clarke reactions on phenethylamines typically proceed with good to excellent yields.

Visualizing the Synthesis of N,N-Dimethylmescaline

Caption: Reaction pathway for the synthesis of N,N-dimethylmescaline.

Quantitative Data

The following table summarizes the key physical and spectroscopic data for mescaline and its N-methylated derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Spectroscopic Data |

| Mescaline | C₁₁H₁₇NO₃ | 211.26 | ¹H NMR: Chemical shifts will vary with solvent. Aromatic protons typically appear around 6.5 ppm, methoxy (B1213986) protons around 3.8 ppm, and the ethylamine (B1201723) chain protons between 2.7-3.1 ppm.¹³C NMR: Aromatic carbons are in the 100-150 ppm range, methoxy carbons around 56 ppm, and ethylamine carbons between 30-45 ppm. |

| N-Methylmescaline | C₁₂H₁₉NO₃ | 225.29 | ¹³C NMR: Available spectra show characteristic peaks for the aromatic, methoxy, ethylamine, and N-methyl carbons. |

| N,N-Dimethylmescaline (Trichocereine) | C₁₃H₂₁NO₃ | 239.31 | ¹H NMR (CDCl₃, 300 MHz): δ 6.56 (s, 2H, Ar-H), 3.84 (s, 6H, 2x OCH₃), 3.82 (s, 3H, OCH₃), 2.75-2.80 (m, 2H, Ar-CH₂), 2.50-2.55 (m, 2H, N-CH₂), 2.35 (s, 6H, N(CH₃)₂).¹³C NMR (CDCl₃, 75 MHz): δ 153.2, 136.2, 131.9, 106.1, 60.9, 58.8, 56.1, 45.4, 34.0. |

Experimental Workflow Diagram

Caption: General workflow for the N-methylation of mescaline.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Formaldehyde and formic acid are corrosive and toxic. Handle with care.

-

Mescaline and its derivatives are controlled substances in many jurisdictions. All acquisition, handling, and disposal must be in accordance with local regulations.

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the N-methylation of mescaline. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Adherence to the detailed procedures and safety precautions is essential for successful and safe synthesis.

References

Application Notes and Protocols for the Purification of N-Methylmescaline Hydrochloride by Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline hydrochloride is a phenethylamine (B48288) derivative of mescaline. As with many active pharmaceutical ingredients (APIs), achieving high purity is critical for ensuring safety, efficacy, and stability in research and drug development settings. Crystallization is a robust and widely used technique for the purification of chemical compounds, offering the potential to remove impurities and isolate the desired crystalline solid.

This document provides detailed application notes and protocols for the purification of this compound by crystallization. The methodologies described are based on established principles for the purification of amine hydrochlorides and related alkaloids, with specific guidance derived from anecdotal evidence for the crystallization of the closely related mescaline hydrochloride.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of a successful crystallization protocol and for the subsequent characterization of the purified material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₃ · HCl | [1] |

| Molecular Weight | 261.75 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| CAS Number | 6308-81-2 | [1] |

| Solubility (at ambient temperature) | DMF: 0.5 mg/mLDMSO: 3 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 3 mg/mL | [1] |

Potential Impurities in N-Methylmescaline Synthesis

The purity of the final crystallized product is contingent on understanding and removing potential impurities that may arise during synthesis. A common synthetic route to N-Methylmescaline involves the N-methylation of mescaline, often via the Eschweiler-Clarke reaction. This reaction, while generally efficient, can lead to specific impurities, particularly with phenethylamine substrates.

A significant side reaction is the Pictet-Spengler cyclization, which can result in the formation of tetrahydroisoquinoline derivatives[3]. Therefore, a potential impurity in the synthesis of N-Methylmescaline is the corresponding tetrahydroisoquinoline byproduct. Other potential impurities may include unreacted starting materials (mescaline), byproducts from incomplete reactions, and residual reagents or solvents.

Experimental Protocol: Purification of this compound by Crystallization

This protocol is based on the successful recrystallization of the closely related mescaline hydrochloride from isopropanol (B130326) (IPA)[4]. It is recommended to perform a small-scale trial to optimize solvent volumes and crystallization conditions.

4.1. Materials and Equipment

-

Crude this compound

-

Anhydrous Isopropanol (IPA)

-

Anhydrous Acetone (B3395972) (optional, for co-solvent system)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

4.2. Crystallization Workflow Diagram

Caption: Experimental workflow for the purification of this compound.

4.3. Step-by-Step Procedure

-

Solvent Selection and Dissolution:

-

Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of anhydrous isopropanol (IPA). Based on data for mescaline HCl, a starting point of 8-10 mL of IPA per gram of crude material is recommended[4].

-

Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil.

-

Continue to add small portions of hot IPA until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield upon cooling.

-

Alternative Solvent System: A mixture of acetone and IPA (e.g., 4:1) has also been reported to be effective for the purification of mescaline hydrochloride and can be explored[5].

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of the purified product. This compound is expected to have low solubility in cold IPA[4].

-

-

Collection and Washing of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the collected crystals with a small amount of ice-cold anhydrous IPA to remove any remaining soluble impurities from the crystal surfaces.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

-

Data Presentation

The following tables should be used to record and present the quantitative data from the crystallization process.

Table 2: Crystallization Parameters and Yield

| Parameter | Value |

| Mass of Crude N-Methylmescaline HCl (g) | |

| Recrystallization Solvent(s) | |

| Volume of Solvent(s) (mL) | |

| Mass of Pure N-Methylmescaline HCl (g) | |

| Crystallization Yield (%) | |

| Melting Point of Purified Product (°C) |

Table 3: Purity Assessment Before and After Crystallization

| Analytical Method | Purity of Crude Material (%) | Purity of Crystallized Product (%) |

| High-Performance Liquid Chromatography (HPLC) | ||

| Thin-Layer Chromatography (TLC) | ||

| Other (e.g., GC-MS, NMR) |

Purity Assessment

The purity of the this compound before and after crystallization should be assessed using appropriate analytical techniques.

6.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used. A gradient elution may be necessary to separate all impurities.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

6.2. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system that provides good separation of the product from its impurities. A mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., chloroform (B151607) or dichloromethane) with a small amount of a basic modifier (e.g., ammonia) is a common starting point for amines.

-

Visualization: UV light or a suitable staining agent (e.g., ninhydrin (B49086) for primary/secondary amines, or a general stain like potassium permanganate).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis, potential impurity formation, and the purification process.

Caption: Logical flow from synthesis to purified this compound.

Conclusion

The protocol described provides a comprehensive guideline for the purification of this compound by crystallization. The use of isopropanol as a recrystallization solvent, based on its effectiveness with the analogous mescaline hydrochloride, is a promising approach. It is imperative to characterize the final product thoroughly to confirm its purity and identity. The provided tables and diagrams serve as valuable tools for documenting the experimental process and results in a clear and structured manner, which is essential for reproducible scientific research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Recrystalizing Mescaline HCl from 99% IPA | DMT-Nexus forum [forum.dmt-nexus.me]

- 5. Purification of Mescaline HCl - Collaborative Research Project - Welcome to the DMT-Nexus [dmt-nexus.me]

Application Notes & Protocols for the Quantification of N-Methylmescaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline hydrochloride is a phenethylamine (B48288) compound and a derivative of the psychoactive alkaloid mescaline. As a naturally occurring compound in certain cacti and a potential metabolite or synthetic derivative, its accurate quantification is crucial for various research fields, including pharmacology, toxicology, and forensic science.[1] These application notes provide detailed methodologies for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While validated quantitative methods specifically for this compound are not extensively documented in publicly available literature, the protocols provided herein are based on established methods for the analysis of mescaline and other structurally related phenethylamines. These methods can be adapted and validated for the specific quantification of this compound. Analytical reference standards for this compound are commercially available and essential for method development and validation.[2][3][4]

Analytical Methods Overview

The selection of an analytical method will depend on the required sensitivity, selectivity, and the matrix of the sample.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of higher concentrations of this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of N-Methylmescaline.

Quantitative Data Summary

As there is a lack of published, validated quantitative data specifically for this compound, the following table provides typical performance characteristics for the quantification of the closely related compound, mescaline, by LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for this compound.

| Parameter | Mescaline in Urine (LC-MS/MS) | Mescaline in Amniotic Fluid (LC-MS/MS) |

| Limit of Detection (LOD) | 3 - 6 ng/mL | 3 - 6 ng/mL |

| Limit of Quantification (LOQ) | 9 - 20 ng/mL | 9 - 20 ng/mL |

| Linearity Range | 10 - 400 ng/mL | 10 - 400 ng/mL |

| Correlation Coefficient (r) | > 0.997 | > 0.997 |

Data adapted from validated methods for mescaline analysis.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a starting point and should be optimized and validated for the specific instrumentation and sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Formic acid or Phosphoric acid

-

This compound reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Preparation:

-

Solid Samples: Dissolve a precisely weighed amount of the sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. A common approach for phenethylamines is to basify the sample and extract with an organic solvent like ethyl acetate (B1210297). The organic extract is then evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Conditions (starting point):

-

Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: Approximately 270 nm (based on the chromophore of phenethylamines). The optimal wavelength should be determined by running a UV scan of the N-Methylmescaline standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the N-Methylmescaline standards against their concentration. Determine the concentration of N-Methylmescaline in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is suitable for complex matrices.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size)

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water

-

Formic acid

-

Ammonium (B1175870) formate (B1220265) or ammonium acetate

-

This compound reference standard

-

Isotopically labeled internal standard (e.g., N-Methylmescaline-d3, if available)

Procedure:

-

Standard and Sample Preparation: Follow the same procedures as for HPLC, but use LC-MS grade solvents. The use of an internal standard is highly recommended for accurate quantification.

-

LC Conditions (starting point):

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule of N-Methylmescaline ([M+H]⁺, m/z 226.1). Product ions need to be determined by infusing a standard solution of N-Methylmescaline into the mass spectrometer. Likely product ions would result from the fragmentation of the ethylamine (B1201723) side chain.

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.

-

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

-

A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

-

Methanol or Ethyl acetate (GC grade)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluoropropionic anhydride (B1165640) - PFPA)

-

This compound reference standard

Procedure:

-

Standard and Sample Preparation: Prepare standards and extracts as described for HPLC. The final extract must be in a volatile solvent compatible with GC.

-

Derivatization (if necessary): To improve volatility and chromatographic peak shape, derivatization of the amine and any potential hydroxyl groups is often performed. A common procedure involves evaporating the sample extract to dryness and adding the derivatizing agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of ethyl acetate), then heating at 70°C for 30 minutes.

-

GC Conditions (starting point):

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

-

Mass Range (Full Scan): 40 - 400 amu.

-

SIM Ions: Based on the mass spectrum of N-Methylmescaline. The molecular ion (m/z 225) and characteristic fragment ions should be monitored. PubChem lists a Kovats retention index of approximately 1700 for N-Methylmescaline on a standard non-polar column.[6]

-

-

Quantification: Use an internal standard and construct a calibration curve based on the peak area ratios.

Visualization of Experimental Workflow and Signaling Pathway

Caption: General workflow for N-Methylmescaline quantification.

Caption: 5-HT2A receptor signaling pathway activated by N-Methylmescaline.[7][8][9][10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Mescaline (hydrochloride) (exempt preparation) - Analytical Standards - CAT N°: 15680 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methylmescaline | C12H19NO3 | CID 138365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. 5-HT2A_receptor [bionity.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Analysis of N-Methylmescaline Hydrochloride by HPLC-UV

An HPLC-UV method has been developed for the quantitative analysis of N-Methylmescaline hydrochloride, a phenethylamine (B48288) compound. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of phenethylamine alkaloids.

Introduction

N-Methylmescaline is a naturally occurring phenethylamine alkaloid found in certain cacti species.[1][2] As a derivative of mescaline, its accurate quantification is crucial for various research and forensic applications.[1][3] This application note details a robust HPLC-UV method for the determination of this compound in solution. The method is designed to be selective, linear, accurate, and precise, meeting the standards required for pharmaceutical and analytical laboratories.

Principle

The method employs a reversed-phase C18 column to separate N-Methylmescaline from potential impurities. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, facilitates the separation. An isocratic elution is used for simplicity and robustness. The separated analyte is detected by a UV detector at a wavelength where N-Methylmescaline exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥99% purity)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Water (HPLC grade or equivalent, e.g., Milli-Q)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are recommended:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | 20 mM Ammonium acetate in water (pH adjusted to 3.5 with formic acid) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 270 nm |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation:

-

Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water to prepare a 20 mM solution.

-

Adjust the pH of the ammonium acetate solution to 3.5 using formic acid.

-

Filter the aqueous phase through a 0.45 µm filter.

-

Mix 700 mL of the buffered aqueous phase with 300 mL of acetonitrile.

-

Degas the mobile phase before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of the mobile phase in a volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]

-

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform the system suitability test.

-

Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each injection, allow the chromatogram to run for the specified run time.

6. Data Analysis and Calculations

-

Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 4.21 | 125432 | 1.15 | 5678 |

| 2 | 4.22 | 125876 | 1.14 | 5710 |

| 3 | 4.21 | 125109 | 1.16 | 5654 |

| 4 | 4.23 | 126011 | 1.15 | 5698 |

| 5 | 4.22 | 125550 | 1.14 | 5702 |

| Mean | 4.22 | 125596 | 1.15 | 5688 |

| SD | 0.008 | 345.6 | 0.008 | 23.5 |

| %RSD | 0.19 | 0.28 | 0.70 | 0.41 |

Table 2: Calibration Curve Data

| Concentration (µg/mL) | Peak Area |

| 1 | 2510 |

| 5 | 12580 |

| 10 | 25230 |

| 25 | 63050 |

| 50 | 125900 |

| 100 | 251500 |

| Linear Regression | y = 2512x + 85 |

| Correlation Coefficient (r²) | 0.9998 |

Mandatory Visualization

Caption: HPLC analysis workflow for this compound.

References

Application Note: GC-MS Analysis of N-Methylmescaline and its Metabolites

Audience: Researchers, scientists, and drug development professionals.